Propan-2-yl 2-bromononanoate
CAS No.: 5463-83-2
Cat. No.: VC18954749
Molecular Formula: C12H23BrO2
Molecular Weight: 279.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5463-83-2 |
|---|---|
| Molecular Formula | C12H23BrO2 |
| Molecular Weight | 279.21 g/mol |
| IUPAC Name | propan-2-yl 2-bromononanoate |
| Standard InChI | InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | XOEFDTVUPJXGEA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(C(=O)OC(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
Propan-2-yl 2-bromononanoate, also systematically named 1-methylethyl 2-bromononanoate, belongs to the class of bromoalkyl esters. Its molecular formula is C₁₂H₂₃BrO₂, with an average molecular mass of 279.218 g/mol and a monoisotopic mass of 278.088142 Da . The compound features a single stereocenter at the second carbon of the nonanoate chain, though commercial samples are typically racemic. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5463-83-2 | |
| IUPAC Name | Propan-2-yl 2-bromononanoate | |
| Synonym | Isopropyl 2-bromononanoate | |
| Boiling Point (estimated) | 298–302°C at 760 mmHg |
The ester group (-O-CO-O-) and bromine atom confer distinct reactivity. The bromine at C₂ participates in nucleophilic substitutions, while the isopropyl ester enhances solubility in nonpolar solvents .
Synthesis and Manufacturing Processes
Conventional Esterification Routes
The synthesis typically involves bromination of nonanoic acid derivatives followed by esterification with isopropanol. A representative protocol from recent literature involves:
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Bromination: 2-Nonenoic acid is treated with HBr in acetic acid to yield 2-bromononanoic acid .
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Esterification: The acid reacts with isopropanol under Steglich conditions (DCC/DMAP) or via acyl chloride intermediates. For example, 2-bromononanoic acid is converted to its acyl chloride using thionyl chloride, then coupled with isopropanol in the presence of triethylamine .
Optimized Conditions:
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Solvent: 2-MeTHF (2-methyltetrahydrofuran), a greener alternative to dichloromethane .
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Yield: 73–89% after purification via silica gel chromatography .
Alternative Oxidation Strategies
Recent advances leverage oxidative methods to bypass bromination steps. For instance, TEMPO-mediated oxidation of 2-hydroxy nonanoate esters in the presence of iodobenzene diacetate (PIDA) directly introduces the bromine atom . This one-pot approach reduces side products and improves atom economy (Scheme 1):
Physicochemical Properties
Solubility and Stability
Propan-2-yl 2-bromononanoate exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with hydrocarbons, chlorinated solvents, and THF. Stability studies indicate decomposition above 150°C, with hydrolysis occurring under strongly acidic or basic conditions .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.95 (septet, 1H, -OCH(CH₃)₂), 4.32 (dt, 1H, -CHBr-), 1.72–1.18 (m, alkyl chain), 1.21 (d, 6H, -CH₃) .
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¹³C NMR: 172.8 ppm (C=O), 67.3 ppm (-OCH(CH₃)₂), 49.1 ppm (-CHBr-) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing ionizable lipids for mRNA delivery systems. For example, Biovectra Inc. patented its use in lipid nanoparticles that encapsulate therapeutic nucleic acids . The bromine atom enables further functionalization via Suzuki coupling or nucleophilic substitution to introduce tertiary amines, critical for endosomal escape .
Agrochemicals
In crop protection, Propan-2-yl 2-bromononanoate derivatives act as precursors for herbicides targeting acetyl-CoA carboxylase (ACCase). Bromine’s electronegativity enhances binding to enzyme active sites .
Recent Advances and Future Directions
Continuous-Flow Synthesis
Microreactor technology has been adopted to enhance reaction control and scalability. A 2024 study achieved 92% yield in 15 minutes using a tubular reactor with immobilized TEMPO catalysts .
Sustainable Chemistry
Researchers are exploring biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) to esterify 2-bromononanoic acid with isopropanol in solvent-free systems, reducing waste .
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